molecular formula C12H14O2S B14325871 Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate CAS No. 105208-19-3

Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate

Cat. No.: B14325871
CAS No.: 105208-19-3
M. Wt: 222.31 g/mol
InChI Key: XJOWBCLMLDMBNG-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate is an organic compound with the molecular formula C12H14O2S It is an ester derivative of acrylic acid and contains a phenyl ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methylsulfanyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.

Comparison with Similar Compounds

Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 3-[4-(methoxy)phenyl]prop-2-enoate: Contains a methoxy group instead of a methylsulfanyl group, which affects its reactivity and applications.

    Ethyl 3-[4-(methylthio)phenyl]prop-2-enoate: Similar structure but with a different sulfur-containing group, leading to variations in chemical behavior and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

105208-19-3

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

ethyl 3-(4-methylsulfanylphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O2S/c1-3-14-12(13)9-6-10-4-7-11(15-2)8-5-10/h4-9H,3H2,1-2H3

InChI Key

XJOWBCLMLDMBNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)SC

Origin of Product

United States

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